molecular formula C11H11F4N B8229737 N-(2-Fluoro-4-(trifluoromethyl)benzyl)cyclopropanamine

N-(2-Fluoro-4-(trifluoromethyl)benzyl)cyclopropanamine

Cat. No.: B8229737
M. Wt: 233.20 g/mol
InChI Key: IMGIDHJEJQGVQZ-UHFFFAOYSA-N
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Description

N-(2-Fluoro-4-(trifluoromethyl)benzyl)cyclopropanamine: is a chemical compound characterized by the presence of a cyclopropane ring attached to a benzylamine moiety, which is further substituted with fluoro and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-4-(trifluoromethyl)benzyl)cyclopropanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-Fluoro-4-(trifluoromethyl)benzyl chloride.

    Cyclopropanation: The benzyl chloride undergoes a cyclopropanation reaction with cyclopropylamine under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance the efficiency of the cyclopropanation reaction.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-4-(trifluoromethyl)benzyl)cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-(2-Fluoro-4-(trifluoromethyl)benzyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-4-(trifluoromethyl)benzyl)cyclopropanamine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to enzymes or receptors, leading to modulation of biological pathways. The cyclopropane ring may contribute to the compound’s stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-(trifluoromethyl)benzonitrile
  • 2-Nitro-4-(trifluoromethyl)benzyl chloride
  • 4-(Trifluoromethyl)benzyl alcohol

Uniqueness

N-(2-Fluoro-4-(trifluoromethyl)benzyl)cyclopropanamine is unique due to the combination of its cyclopropane ring and the presence of both fluoro and trifluoromethyl groups. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[2-fluoro-4-(trifluoromethyl)phenyl]methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F4N/c12-10-5-8(11(13,14)15)2-1-7(10)6-16-9-3-4-9/h1-2,5,9,16H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMGIDHJEJQGVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=C(C=C(C=C2)C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F4N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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